Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

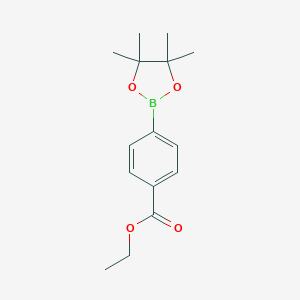

“Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C15H21BO4 . It is also known as “4-(Ethoxycarbonyl)phenylboronic acid pinacol ester” and “4-carboethoxyphenylboronic acid pinacol ester” among other names . This compound is often used in the field of medicine and as a chemical intermediate .

Synthesis Analysis

The synthesis of “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” can be achieved through the reaction of aryl bromides (or iodides) with bis(pinacolato)diboron in the presence of a palladium catalyst .

Molecular Structure Analysis

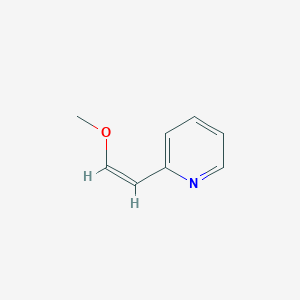

The molecular weight of “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is 276.14 . The structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a phenyl ring, which is further connected to an ethyl ester group .

Chemical Reactions Analysis

The boronic ester group in “Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” can undergo several types of reactions. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Physical And Chemical Properties Analysis

“Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a colorless liquid at room temperature . It has a predicted boiling point of 389.2±35.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

Drug Delivery Systems

This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (CUR) was encapsulated to form curcumin-loaded nanoparticles (HA@CUR NPs). The system was found to be effective in the treatment of periodontitis, exhibiting pronounced anti-inflammatory and anti-oxidative stress functions .

Suzuki-Miyaura Cross-Coupling Reactions

The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions with aryl halides to form C-C bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Oxidative Hydroxylation

It is involved in oxidative hydroxylation for the preparation of phenols . Phenols are important in various fields, including pharmaceuticals, dyes, and polymers.

Homolytic Aromatic Substitution

The compound is used as a reactant in homolytic aromatic substitution reactions . This type of reaction is fundamental in the synthesis of various aromatic compounds.

Cross-Coupling with α-Bromocarbonyl Compounds

It is used in cross-coupling reactions with α-bromocarbonyl compounds . This reaction is useful in the synthesis of various carbonyl compounds.

Suzuki-Coupling Reaction with Quinoline Carboxylates

The compound is used in Suzuki-coupling reactions with quinoline carboxylates . This reaction is important in the synthesis of quinoline derivatives, which have various applications in medicinal chemistry.

Trifluoromethylation

It is used in trifluoromethylation reactions . Trifluoromethylated compounds are important in the pharmaceutical industry due to their unique properties.

Carbometalation of Ynamides

The compound is used in the carbometalation of ynamides . This reaction is useful in the synthesis of various ynamide derivatives, which have potential applications in medicinal chemistry.

作用機序

Target of Action

Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 4-Ethoxycarbonylphenylboronic acid pinacol ester, is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation occurs at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This compound can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction forms C-C bonds, which are crucial in the synthesis of various organic compounds . The compound can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium (Rh) catalyst .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal (GI) absorption and it is BBB permeant . It is also a P-gp substrate . The Log Kp (skin permeation) is -5.76 cm/s . The lipophilicity Log Po/w (iLOGP) is 0.0 . The consensus Log Po/w is 1.85 . The water solubility Log S (ESOL) is -3.48 .

Result of Action

The result of the compound’s action is the formation of new C-C bonds through the Suzuki–Miyaura cross-coupling reaction. This leads to the synthesis of various organic compounds, including biphenyl derivatives .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used .

特性

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVIYKCFTYSAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370398 | |

| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195062-62-5 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195062-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195062-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)